
1-Chloro-3-(1,1-difluoro-2-phenylethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(1,1-difluoro-2-phenylethyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a difluoro-phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(1,1-difluoro-2-phenylethyl)benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-3-(1,1-difluoro-2-phenylethyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
1-Chloro-3-(1,1-difluoro-2-phenylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or amines, through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the difluoro-phenylethyl group can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of reduced phenylethyl derivatives.
科学的研究の応用
1-Chloro-3-(1,1-difluoro-2-phenylethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various functionalized aromatic compounds.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-3-(1,1-difluoro-2-phenylethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The presence of the chlorine and difluoro-phenylethyl groups can enhance its binding affinity and selectivity towards certain targets, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- 1-Chloro-3-(1,1-difluoroethyl)benzene
- 1-Chloro-3-(2-phenylethyl)benzene
- 1-Chloro-3-(1,1-difluoro-2-methyl)benzene
Uniqueness
1-Chloro-3-(1,1-difluoro-2-phenylethyl)benzene is unique due to the presence of both chlorine and difluoro-phenylethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
62926-87-8 |
|---|---|
分子式 |
C14H11ClF2 |
分子量 |
252.68 g/mol |
IUPAC名 |
1-chloro-3-(1,1-difluoro-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H11ClF2/c15-13-8-4-7-12(9-13)14(16,17)10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChIキー |
DCRQRXGENWHXKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC(=CC=C2)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)


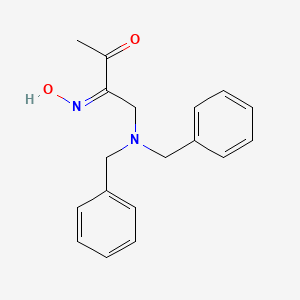
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
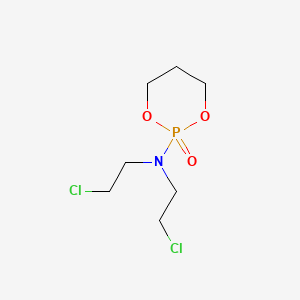
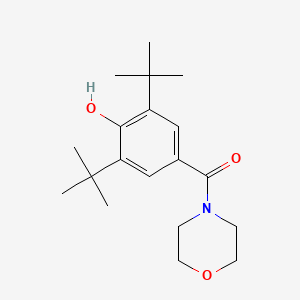
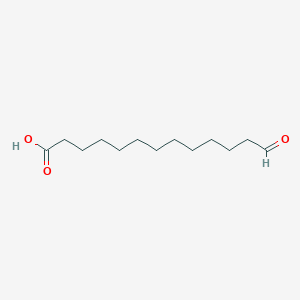
![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
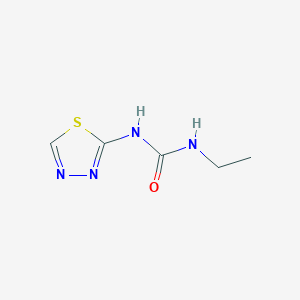
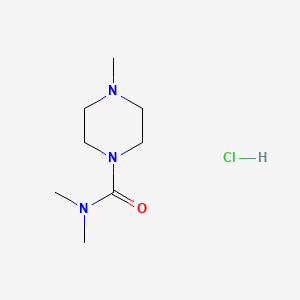
![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)
